molecular formula C14H16O3 B1324724 4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE CAS No. 801303-28-6

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE

Cat. No.: B1324724
CAS No.: 801303-28-6
M. Wt: 232.27 g/mol
InChI Key: JVGGVLGYEVKWJU-UHFFFAOYSA-N
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Description

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE is a chemical compound that falls under the category of esters. It has the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol. This compound is known for its unique structure, which includes a cyclobutane ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyclobutanecarbonyl)benzoate can be achieved through various methods. One common approach involves the esterification of 4-(cyclobutanecarbonyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of ethyl 4-(cyclobutanecarbonyl)benzoate may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The use of reactive distillation columns can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions

Major Products Formed

    Oxidation: 4-(cyclobutanecarbonyl)benzoic acid.

    Reduction: 4-(cyclobutanecarbonyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE can be compared with other benzoate esters such as:

  • Ethyl 4-(benzoyl)benzoate
  • Ethyl 4-(cyclohexanecarbonyl)benzoate
  • Ethyl 4-(cyclopentanecarbonyl)benzoate

Uniqueness

The presence of the cyclobutane ring in ethyl 4-(cyclobutanecarbonyl)benzoate distinguishes it from other similar compounds. This unique structure may contribute to its distinct chemical and biological properties .

List of Similar Compounds

  • Ethyl 4-(benzoyl)benzoate
  • Ethyl 4-(cyclohexanecarbonyl)benzoate
  • Ethyl 4-(cyclopentanecarbonyl)benzoate

Properties

IUPAC Name

ethyl 4-(cyclobutanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGGVLGYEVKWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642521
Record name Ethyl 4-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801303-28-6
Record name Ethyl 4-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (613 mg, 5.38 mmol) was added dropwise to a 0° C. solution of ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate (700 mg, 3 mmol) in dichloromethane (10 mL). Then Dess-Martin periodinane (2.03 g, 4.78 mmol) was added and the reaction was warmed to room temperature and stirred for 2 hours. The reaction was quenched with 1 N aqueous sodium hydrosulfite (10 mL) and extracted with ethyl acetate (3×30 mL). The combined organics were dried over sodium sulfate, filtered, and concentrated. Purification by flash column chromatography gave ethyl 4-(cyclobutanecarbonyl)benzoate (540 mg, 78%) as an oil. 1H NMR (400 MHz, CDCl3, δ): 8.04 (d, J=8.4 Hz, 2H), 7.86 (d, J=8.4 Hz, 2H), 4.33 (q, J=7.2 Hz, 2H), 3.90-3.99 (m, 1H), 2.20-2.40 (m, 4H), 2.00-2.09 (m, 1H), 1.81-1.90 (m, 1H), 1.34 (t, J=7.2 Hz, 3H).
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613 mg
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700 mg
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10 mL
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2.03 g
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Synthesis routes and methods II

Procedure details

The title compound was prepared by a method analogous to that described for Intermediate (16), using ethyl 4-iodobenzoate and cyclobutanecarbaldehyde. 1H NMR (400 MHz, CDCl3, δ): 7.93 (d, J=8.0 Hz, 2H), 7.31 (d, J=8.0 Hz, 2H), 4.58 (d, J=8.0 Hz, 1H), 4.29 (q, J=6.8 Hz, 2H), 2.50-2.58 (m, 1H), 1.70-2.02 (m, 6H), 1.34 (t, J=7.2 Hz, 3H).
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Synthesis routes and methods III

Procedure details

Intermediate i-4a was prepared from 4-ethoxycarbonylphenyl zinc iodide and cyclobutanecarbonyl chloride following the above procedure as described for intermediate i-1a. 1HNMR (500 MHz, CDCl3): δ 8.13 (d, 2H, J=8.2 Hz), 7.96 (d, 2H, J=8.3 Hz), 4.43 (q, 2H, J=7.1 Hz), 4.04 (dt, 1H, J=6.9, 7.4 Hz), 2.44 (m, 2H), 2.34 (m, 2H), 2.14 (m, 1H), 1.96 (m, 1H), 1.43 (t, 3H, J=7.0 Hz).
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